Monocillin IV

Schistosomiasis Anti-parasitic Resorcylic acid lactone

Monocillin IV (CAS 75207-14-6, C₁₈H₂₂O₅, MW 318.37) is a fungal polyketide belonging to the 14-membered β-resorcylic acid lactone (RAL₍₁₄₎) class. It is a naturally occurring benzomacrolide isolated from Monocillium nordinii, Paecilomyces spp., Humicola fuscoatra, and Neocosmospora spp.

Molecular Formula C18H22O5
Molecular Weight 318.4 g/mol
Cat. No. B1234544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonocillin IV
Synonymsmonocillin IV
Molecular FormulaC18H22O5
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1CC=CCCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1
InChIInChI=1S/C18H22O5/c1-12-7-5-3-2-4-6-8-14(19)9-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,5,10-12,20-21H,2,4,6-9H2,1H3/b5-3+/t12-/m1/s1
InChIKeyWSBASKMWDAUNEI-OGOUPESXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monocillin IV for Research Procurement: A Macrocyclic Resorcylic Acid Lactone with Multi-Target Pharmacological Differentiation


Monocillin IV (CAS 75207-14-6, C₁₈H₂₂O₅, MW 318.37) is a fungal polyketide belonging to the 14-membered β-resorcylic acid lactone (RAL₍₁₄₎) class [1]. It is a naturally occurring benzomacrolide isolated from Monocillium nordinii, Paecilomyces spp., Humicola fuscoatra, and Neocosmospora spp. [2]. Structurally, it features a resorcinol moiety fused to a macrocyclic lactone ring but notably lacks the epoxide functionality characteristic of the closely related Hsp90 inhibitor radicicol (monorden) [3]. This structural distinction underpins its divergent pharmacological fingerprint, encompassing moderate antifungal activity, potent anti-schistosome effects superior to the clinical standard praziquantel, HIV-1 Tat transactivation inhibition with a defined therapeutic window, and affinity for human opioid receptors—a profile not replicated by any single class analog [4][5][6].

Why Monocillin IV Cannot Be Substituted by Monorden, Monocillin II, or Generic RALs in Focused Research Applications


Resorcylic acid lactones are not functionally interchangeable despite their shared 14-membered macrocyclic core. Monorden (radicicol) is the canonical Hsp90-targeting RAL and is approximately twice as potent as monocillin IV against Aspergillus flavus (MIC >28 vs >56 μg/mL), yet monocillin IV demonstrates a distinct combination of anti-schistosome lethality exceeding praziquantel, HIV-1 Tat inhibition with a 6-fold therapeutic window, and opioid receptor binding [1][2][3]. Monocillin II, while sharing opioid receptor affinity with monocillin IV, differs in double-bond geometry and was not active in the anti-schistosome assay at comparable potency tiers [4][5]. The absence of the reactive epoxide found in radicicol further distinguishes monocillin IV's stability and target-engagement profile [6]. These quantitative divergences mean that substituting monocillin IV with a generic RAL will alter—or abolish—the specific multi-target pharmacology for which monocillin IV is selected.

Monocillin IV Procurement Evidence: Quantitative Differentiation Against Closest Structural and Pharmacological Analogs


Anti-Schistosome Lethality: Monocillin IV Matches Radicicol and Monorden D While Surpassing the Clinical Standard Praziquantel

In a standardized in vitro anti-schistosome activity evaluation, monocillin IV achieved >90% schistosome lethality at 10 μg/mL, matching the potency of radicicol, monorden D, and monocillin, and substantially exceeding the lethality of the clinical first-line drug praziquantel at the same concentration [1]. In contrast, monocillin I and monocillin III exhibited only marginally greater efficacy than praziquantel, placing them in a lower potency tier [1]. This demonstrates that within the monocillin series, anti-schistosome potency is not uniform; monocillin IV belongs to the highest-activity cluster alongside radicicol and monorden D.

Schistosomiasis Anti-parasitic Resorcylic acid lactone

HIV-1 Tat Transactivation Inhibition: Monocillin IV Offers a Defined Therapeutic Window Absent in More Potent but Cytotoxic Alternatives

In a whole-cell Tat-dependent transactivation assay, monocillin IV inhibited HIV-1 Tat transactivation with an IC₅₀ of 5 μM and exhibited antiviral activity in a single-cycle assay with an IC₅₀ of 6.2 μM, yielding a sixfold therapeutic window [1]. Critically, monocillin IV showed no cytotoxicity at 100 μM in an equivalent cytotoxicity assay [1]. The most potent compound identified in the same screen, UK-63598, inhibited Tat transactivation with an IC₅₀ of 0.2 nM but appeared equally toxic at its effective antiviral concentration, effectively lacking a therapeutic margin [1]. Monocillin IV thus occupies a distinct efficacy–safety niche: it is less potent than UK-63598 but delivers a viable selectivity window that the ultra-potent comparator lacks.

HIV-1 Tat transactivation Antiviral

Antifungal Potency Against Aspergillus flavus: Monocillin IV is Half as Potent as Monorden (Radicicol), Defining a Lower-Activity Niche Within the RAL Class

In a disk diffusion assay on agar plates seeded with Aspergillus flavus conidia, monocillin IV produced a clear zone of inhibition but was half as inhibitory to mycelial extension as monorden (radicicol), with MIC values of >56 μg/mL for monocillin IV and >28 μg/mL for monorden [1]. Both compounds were produced concurrently by the same mycoparasite, Humicola fuscoatra NRRL 22980, confirming that their differential potencies are intrinsic molecular properties rather than artifacts of production conditions [1]. Cerebrosides C and D, co-isolated from the same extract, showed no inhibition against A. flavus when tested as pure compounds [1].

Antifungal Aspergillus flavus Mycoparasitism

Human Opioid Receptor Binding Affinity: A Class-Level Feature Shared with Monocillin II and Radicicol with Implications for CNS Safety Screening

In a radioligand binding study, monocillin IV (1), monocillin II (5), and radicicol (6) all demonstrated good binding affinity for human opioid receptors [1]. The specific Ki or percent displacement values at 10 μM were not disclosed in the publicly available abstract, which constitutes a data granularity limitation. However, the finding that these three structurally related RALs share opioid receptor affinity—a property not reported for monocillin I, monocillin III, or non-RAL antifungals—indicates that the resorcylic acid lactone scaffold, and specifically the monocillin IV/monocillin II/radicicol substructure, carries an inherent opioid receptor recognition element [1].

Opioid receptor Cannabinoid receptor Psychoactivity

Structural Identity Confirmation by Single-Crystal X-Ray Crystallography: Unequivocal Differentiation from Monocillin II and Other RAL Congeners

The structure of monocillin IV was unambiguously established by single-crystal X-ray crystallography, in conjunction with extensive 1D and 2D NMR spectroscopy and high-resolution ESI mass spectrometry (HRESIMS) [1]. This level of structural rigor separates monocillin IV from earlier monocillins (I, II, III, V) that were characterized solely by NMR and chemical degradation [2]. The X-ray structure confirms the E-configuration of the C8–C9 double bond and the absence of an epoxide at C2–C3, which are the two critical structural features differentiating monocillin IV from radicicol (which bears an epoxide) and monocillin II (which has a distinct double-bond geometry) [1][3].

X-ray crystallography Structural elucidation Quality control

Multi-Source Natural Occurrence: Monocillin IV is Produced by Phylogenetically Diverse Fungi, Supporting Biosynthetic Accessibility

Monocillin IV has been isolated from at least four phylogenetically distinct fungal genera: Monocillium nordinii (Hypocreales) [1], Humicola fuscoatra (Sordariales) [2], Paecilomyces sp. SC0924 (Eurotiales) [3], and Neocosmospora sp. UM-031509 (Hypocreales) [4]. This broad taxonomic distribution suggests that the monocillin IV biosynthetic gene cluster is not restricted to a single niche-adapted species, enhancing the feasibility of fermentation-based production and reducing supply-chain risk relative to single-source natural products [5]. In the Paecilomyces study, monocillin IV (compound 12) was isolated alongside its 4′-hydroxy and 4′-methoxy derivatives, confirming the parent scaffold as a biosynthetic hub for further derivatization [3].

Natural product Biosynthesis Fungal metabolism

Monocillin IV Research Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Anti-Schistosome Drug Discovery and Praziquantel-Resistance Research

Monocillin IV's >90% schistosome lethality at 10 μg/mL, matching radicicol and monorden D while substantially exceeding praziquantel, positions it as a high-priority hit for lead optimization against schistosomiasis [1]. Its non-epoxide structure differentiates it from radicicol, potentially offering a distinct resistance profile. Researchers studying praziquantel-resistant Schistosoma strains should include monocillin IV as a comparator to determine whether its mechanism circumvents documented resistance mechanisms.

HIV-1 Tat-Dependent Transactivation Screening with Therapeutic Window Prioritization

Monocillin IV's IC₅₀ of 5 μM for Tat transactivation, combined with a 6-fold therapeutic window and absence of cytotoxicity at 100 μM, makes it a suitable positive control or scaffold for medicinal chemistry programs targeting HIV-1 latency reversal [2]. Unlike UK-63598 (0.2 nM IC₅₀ but zero therapeutic window), monocillin IV provides a tractable starting point where potency improvements can be pursued without immediately encountering cytotoxicity cliffs.

Resorcylic Acid Lactone Structure–Activity Relationship (SAR) Profiling

The quantitative potency difference between monocillin IV (MIC >56 μg/mL) and monorden (MIC >28 μg/mL) against A. flavus, established in the same experimental system, provides a defined 2-fold activity gradient for SAR studies mapping the antifungal pharmacophore of RALs [3]. Monocillin IV's lack of the C2–C3 epoxide found in radicicol, combined with its X-ray-confirmed E-configuration at C8–C9, makes it an indispensable comparator for dissecting the contribution of epoxide electrophilicity and double-bond geometry to Hsp90 inhibition and antifungal activity.

CNS Safety Pharmacology and Opioid Receptor Off-Target Screening

Monocillin IV's demonstrated binding affinity for human opioid receptors mandates its use as a reference compound when evaluating RAL-based drug candidates for CNS-related off-target effects [4]. Any novel RAL analog intended for non-CNS indications should be benchmarked against monocillin IV in opioid receptor displacement assays to ensure that structural modifications have attenuated this inherent class liability.

Quote Request

Request a Quote for Monocillin IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.